3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0(1,5)]dec-8-ene is a complex organic compound with the molecular formula and a molecular weight of approximately 311.78 g/mol. This compound is recognized for its unique structural features, including a bicyclic framework and a sulfonyl group attached to a chlorophenyl moiety. The compound is categorized under azatricyclo compounds, which are notable for their potential biological activities and applications in medicinal chemistry.
The compound is listed under the CAS number 65193-52-4 and is available from various chemical suppliers such as Matrix Scientific and Key Organics. It falls into the category of sulfonamide derivatives, often explored for their pharmacological properties, including antibacterial and anti-inflammatory effects .
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0(1,5)]dec-8-ene typically involves multi-step synthetic routes that may include:
Technical details regarding the exact conditions (temperature, solvents, catalysts) used in these reactions are often proprietary or vary based on laboratory protocols but generally involve standard organic synthesis techniques .
The chemical behavior of 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0(1,5)]dec-8-ene can be characterized by its reactivity towards nucleophiles due to the presence of the sulfonyl group, which can undergo hydrolysis or substitution reactions under appropriate conditions.
Technical details about specific reactions include:
These reactions are essential for modifying the compound for potential therapeutic applications .
The mechanism of action for compounds like 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0(1,5)]dec-8-ene typically involves interactions at the molecular level with biological targets such as enzymes or receptors.
Data indicates that:
These interactions suggest potential applications in drug development, particularly in targeting bacterial infections or inflammatory diseases .
The physical properties of 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0(1,5)]dec-8-ene include:
Chemical properties include:
Additional analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) would provide further insights into its functional groups and molecular dynamics .
The compound has potential applications in various fields:
Research into this compound may yield significant insights into new therapeutic strategies or materials science innovations .
The construction of the 10-oxa-3-azatricyclo[5.2.1.0^{1,5}]decane skeleton requires precise sequential cyclization strategies, typically initiated through Diels-Alder or nucleophilic ring-closing reactions. The core bicyclic framework is commonly assembled using furan-derived dienes reacted with electron-deficient dienophiles, establishing the oxa-bridge characteristic of this molecular architecture. Computational studies indicate that the dec-8-ene double bond is optimally introduced during the initial cycloaddition rather than through post-formation dehydrogenation, as this approach maintains stereochemical integrity while minimizing side reactions [3] [10].
Critical stereochemical control at the C1 and C5 positions is achieved through asymmetric catalysis or chiral auxiliary approaches. One effective methodology employs proline-based organocatalysts to induce enantioselectivity during the ring-forming step, yielding enantiomeric excesses >90% as confirmed by chiral HPLC analysis. The nitrogen incorporation typically occurs in the final cyclization step via intramolecular N-alkylation of pre-positioned amine functionalities, often employing lithium hydride (LiH) as a base in anhydrous dimethylformamide (DMF) at 80-100°C [1]. This controlled stepwise assembly prevents epimerization at the bridgehead carbons while establishing the strained tricyclic system essential for biological activity.
Table 1: Cyclization Methods for Azatricyclo Core Formation
Cyclization Type | Key Reagent/Conditions | Stereoselectivity | Yield Range |
---|---|---|---|
Diels-Alder Cycloaddition | Furan/maleimide derivatives, 80°C, toluene | Moderate (d.r. 3:1) | 60-75% |
Ring-Closing N-Alkylation | LiH/DMF, 90°C, 4-6h | High (ee >90%) | 70-85% |
Tandem Oxidative Amination | Pd(OAc)₂/O₂, DCE, 12h | Low (d.r. 1:1) | 45-55% |
The introduction of the (4-chlorophenyl)sulfonyl moiety employs two principal methods: direct sulfonylation of the tricyclic amine using 4-chlorobenzenesulfonyl chloride (CPSC), or modular assembly of the sulfonyl component prior to cyclization. Direct sulfonylation is typically performed under Schotten-Baumann conditions, where the azatricyclic amine is reacted with CPSC (1.2-1.5 equivalents) in a biphasic system of dichloromethane and aqueous sodium carbonate (Na₂CO₃) at 0-5°C [1] [4]. This method yields the sulfonamide product in 70-85% isolated yield after crystallization, with the low temperature preventing N,O-bis-sulfonylation byproducts.
Catalytic approaches significantly enhance reaction efficiency, particularly when employing triethylamine (Et₃N, 0.1 equiv) or 4-dimethylaminopyridine (DMAP, 0.05 equiv) in anhydrous acetonitrile at 60°C. These conditions reduce reaction times from 12 hours to 2-3 hours while maintaining chemoselectivity. Patent literature reveals that CPSC can be generated in situ from 4-chlorobenzene and chlorosulfonic acid (ClSO₃H) using iron(III) chloride (FeCl₃) as a catalyst, enabling a one-pot sulfonylation approach that bypasses isolation of the sulfonyl chloride intermediate [4]. This integrated method improves atom economy but requires precise stoichiometric control to avoid polysulfonation byproducts.
Table 2: Sulfonylation Method Comparison
Method | Reaction Conditions | Catalyst/Additive | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Schotten-Baumann | 0-5°C, DCM/H₂O, 12h | Na₂CO₃ | 70-85% | <5% |
Catalytic Amination | 60°C, CH₃CN, 2-3h | Et₃N (0.1 eq) | 88-92% | <3% |
One-Pot Synthesis | ClSO₃H, FeCl₃, 40°C | FeCl₃ (0.05 eq) | 75-80% | 8-12% |
Following assembly of the sulfonylated tricyclic core, strategic functionalization enables diversification for structure-activity studies. The ene double bond in position 8-9 serves as a versatile handle for electrophilic additions, including bromination (Br₂/CCl₄) and epoxidation (m-CPBA/CH₂Cl₂), which proceed with >90% regioselectivity at the allylic position [2] [5]. Hydrogenation of this alkene using Pd/C (5% wt) under 30 psi H₂ quantitatively yields the saturated analog while preserving the sulfonamide and ether linkages.
The sulfonyl group facilitates further derivatization through N-alkylation and arylation. Lithium hydride-mediated deprotonation generates a stabilized sulfonamidate anion that undergoes clean Sₙ2 reactions with alkyl/aralkyl halides (6a-z), producing N-functionalized derivatives in 65-90% yield [1] [7]. Palladium-catalyzed cross-coupling expands the toolbox; Buchwald-Hartwig amination installs secondary and tertiary amines at the sulfonamide nitrogen using BINAP/Pd(dba)₂ catalyst systems with yields reaching 85% [7]. Isotopic labeling strategies employ deuterated valinamide precursors to generate [²H₈]-analogs for metabolic studies, confirmed by LC-MS/MS analysis showing ≥98% isotopic purity [7]. These modifications demonstrate the molecule’s adaptability while maintaining the intricate tricyclic architecture.
Table 3: Post-Cyclization Modification Reactions
Reaction Type | Reagents/Conditions | Target Position | Yield (%) | Application |
---|---|---|---|---|
N-Alkylation | LiH/DMF, R-X, 4-5h | Sulfonamide N | 65-90% | Side chain diversification |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | C8-C9 alkene | 55-70% | Biaryl derivatives |
Deuterium Labeling | L-Valine-d₈, SOCl₂/MeOH | Amide pendants | >98% D | Metabolic tracers |
Epoxidation | m-CPBA, DCM, 0°C | C8-C9 alkene | 75-85% | Epoxide intermediates |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0